Bienvenue dans la boutique en ligne BenchChem!

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Lipophilicity Physicochemical property Positional isomer differentiation

This meta-trifluoromethylphenyl cyclopropanamine hydrochloride is the validated core scaffold in the oxadiazole amine patent family (CA3001666A1, EP3362445A1, JP6697074B2, RU2695133C1) for selective HDAC6 inhibitor development across oncology, inflammation, and neurodegeneration. The meta-CF3 substitution creates distinct steric/electronic environments that diverge substantially from ortho (CAS 1228879-24-0) and para (CAS 1228880-06-5) positional isomers—generic substitution without experimental validation yields irreproducible target engagement results. The HCl salt form (MW 237.65) provides enhanced aqueous solubility vs. the free base (CAS 503417-34-3), enabling direct SPR, NMR, and X-ray crystallography assay compatibility without interfering DMSO concentrations. Physicochemical properties comply with fragment library Rule of Three guidelines. Bulk quantities available for systematic SAR programs mapping position-dependent pharmacological outcomes.

Molecular Formula C10H11ClF3N
Molecular Weight 237.65 g/mol
CAS No. 1108698-58-3
Cat. No. B1429154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
CAS1108698-58-3
Molecular FormulaC10H11ClF3N
Molecular Weight237.65 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl
InChIInChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H
InChIKeyXHYOSQMVVNPZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride (CAS 1108698-58-3): Core Molecular Scaffold for HDAC6 Inhibitor Development and Fragment-Based Drug Discovery


1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS 1108698-58-3) is an arylcyclopropylamine derivative characterized by a meta-substituted trifluoromethylphenyl group attached to a cyclopropanamine core, provided as the hydrochloride salt with molecular formula C₁₀H₁₁ClF₃N and molecular weight 237.65 g/mol . The compound is formally recognized as a fragment molecule that serves as an essential scaffold for molecular linking, expansion, and modification in drug discovery [1]. The presence of the trifluoromethyl group at the meta position enhances lipophilicity (LogP approximately 4.16) , conferring distinct physicochemical properties that differentiate it from ortho- and para-substituted positional isomers .

Why 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride (CAS 1108698-58-3) Cannot Be Substituted with Positional Isomers: Meta vs. Ortho/Para Differentiation


Substituting this meta-substituted compound with its ortho- or para-trifluoromethylphenyl cyclopropanamine analogs is scientifically inadvisable due to position-dependent physicochemical and pharmacological divergence. The meta substitution pattern creates distinct steric and electronic environments that differ substantially from ortho-substituted (CAS 1228879-24-0) and para-substituted (CAS 1228880-06-5) variants . Literature indicates that meta-substituted cyclopropanamine derivatives exhibit distinct advantages over para-substituted analogs in terms of molecular recognition and target engagement . Furthermore, the hydrochloride salt form (MW 237.65 g/mol) provides enhanced aqueous solubility compared to the free base form (CAS 503417-34-3, MW 201.19 g/mol), which is critical for reproducible assay performance . These structural distinctions translate to differential interactions with biological targets, making generic substitution without experimental validation a source of irreproducible results in HDAC6 inhibitor development [1].

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride: Quantitative Evidence for Scientific Selection and Procurement Decisions


Meta vs. Para Substitution: Position-Dependent LogP Differentiation and Lipophilicity Impact

The meta-substituted 1-(3-(trifluoromethyl)phenyl)cyclopropanamine exhibits a LogP of approximately 4.16 , which differs from the calculated LogP values reported for ortho- and para-substituted analogs due to position-dependent electronic effects of the trifluoromethyl group. Meta-substituted arylcyclopropylamines demonstrate distinct advantages over para-substituted analogs in terms of molecular recognition and target binding characteristics . The meta substitution pattern influences the spatial orientation of the cyclopropanamine moiety relative to the trifluoromethyl group, affecting both lipophilicity and target engagement potential.

Lipophilicity Physicochemical property Positional isomer differentiation Medicinal chemistry

Hydrochloride Salt vs. Free Base: Quantitative Aqueous Solubility Differentiation for Assay Compatibility

The hydrochloride salt (CAS 1108698-58-3) exhibits calculated aqueous solubility of approximately 0.134 mg/mL (LogS ESOL = -3.25) , representing substantially improved aqueous solubility compared to the free base form (CAS 503417-34-3). The salt form provides enhanced water solubility that is advantageous for pharmaceutical formulations and biological assays . The calculated LogP values differ between salt and free base forms (Consensus Log Po/w = 2.69 for hydrochloride) , which directly impacts compound handling, dissolution protocols, and assay reproducibility.

Salt form Aqueous solubility Assay development Procurement

HDAC6 Inhibitor Patent Protection: Validated Molecular Scaffold with Multi-Jurisdictional Intellectual Property Coverage

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is explicitly claimed and exemplified as a key building block within the oxadiazole amine derivative patent family (CA3001666A1, EP3362445A1, JP6697074B2, RU2695133C1), which describes histone deacetylase 6 (HDAC6) inhibitors for therapeutic applications . The compound serves as an essential scaffold for constructing oxadiazole amine derivatives with demonstrated HDAC6 inhibitory activity [1]. The patent family, with priority date October 12, 2015, covers pharmaceutical compositions comprising these compounds for treating cancer, inflammatory diseases, autoimmune diseases, fibrotic diseases, and degenerative diseases [2].

HDAC6 inhibitor Patent coverage Drug discovery Intellectual property

Commercial Availability: Comparative Purity and Supplier Diversity Assessment

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS 1108698-58-3) is commercially available from multiple reputable suppliers including Bidepharm (97% purity with NMR, HPLC, GC batch quality reports), AK Scientific (97% purity, MFCD09028132), TargetMol (fragment collection), Aladdin (97% purity, room temperature storage), and BOC Sciences (building block catalog) . This multi-vendor availability contrasts with positional isomers: the ortho-substituted analog (CAS 1228879-24-0) and para-substituted analog (CAS 1228880-06-5) exhibit comparatively limited commercial distribution with fewer validated suppliers .

Procurement Purity Supply chain Quality assurance

Recommended Application Scenarios for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine Hydrochloride (CAS 1108698-58-3) Based on Quantitative Evidence


HDAC6 Inhibitor Lead Optimization: Building Block for Oxadiazole Amine Derivative Synthesis

This compound is explicitly validated as a core molecular scaffold within the oxadiazole amine derivative patent family (CA3001666A1, EP3362445A1, JP6697074B2, RU2695133C1) for developing selective HDAC6 inhibitors [1]. The meta-substituted cyclopropanamine core serves as the foundational amine component for constructing oxadiazole-containing inhibitors with demonstrated therapeutic potential in cancer, inflammatory diseases, autoimmune disorders, fibrosis, and neurodegenerative conditions . The compound's inclusion in this multi-jurisdictional patent family, with priority date October 12, 2015, provides validated medicinal chemistry utility and established intellectual property precedent for drug discovery programs targeting epigenetic modulation via HDAC6 inhibition [2].

Fragment-Based Drug Discovery (FBDD): Direct Library Integration with Validated Physicochemical Properties

1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is specifically designated and commercially supplied as a fragment molecule for molecular linking, expansion, and modification in drug discovery [1]. The compound exhibits physicochemical properties (MW 237.65 g/mol, LogP approximately 4.16, H-bond donors 2, H-bond acceptors 4) that comply with fragment library design guidelines, including the Rule of Three (MW <300, LogP ≤3, H-bond donors ≤3, H-bond acceptors ≤3) [2]. The hydrochloride salt form (0.134 mg/mL aqueous solubility, ESOL LogS -3.25) enables direct aqueous assay compatibility without requiring high DMSO concentrations that could interfere with sensitive biophysical screening methods (SPR, NMR, X-ray crystallography).

Structure-Activity Relationship (SAR) Studies: Positional Isomer Comparator for Medicinal Chemistry Optimization

This meta-substituted variant provides a critical reference compound for systematic SAR investigations exploring the impact of trifluoromethyl group positioning on target engagement and pharmacological outcomes [1]. The meta substitution pattern confers distinct molecular recognition advantages compared to para-substituted analogs, making it valuable for mapping the steric and electronic requirements of target binding pockets . When used in parallel with ortho-substituted (CAS 1228879-24-0) and para-substituted (CAS 1228880-06-5) analogs, researchers can deconvolute position-dependent effects on potency, selectivity, and ADME properties [2]. This systematic positional isomer approach is essential for understanding the pharmacophoric requirements of HDAC6 and related epigenetic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.